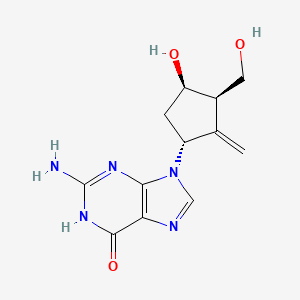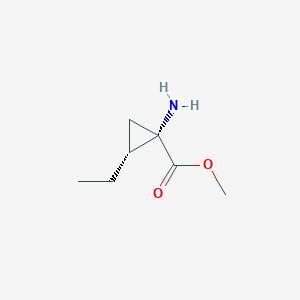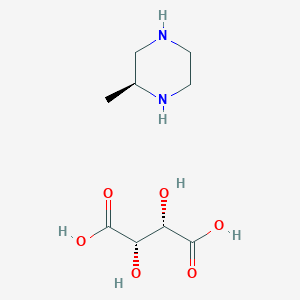![molecular formula C11H22N6O4S2 B1147564 1,1'-N-[メチレンビス(スルファニジリエチレン)]ビス(N'-メチル-2-ニトロエテン-1,1-ジアミン CAS No. 1331637-48-9](/img/no-structure.png)
1,1'-N-[メチレンビス(スルファニジリエチレン)]ビス(N'-メチル-2-ニトロエテン-1,1-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
科学的研究の応用
医薬品研究
この化合物は、医薬品二次標準物質および認証済み基準物質として使用されます {svg_1}. 医薬品研究における定性的および定量的分析の品質管理および方法開発で使用されます {svg_2}.
不純物分析
ラニチジンの不純物として、医薬品中の不純物分析に使用されます {svg_3}. 最終製品の純度と安全性を確保するのに役立ちます。
校正
この化合物は、認証済み基準物質 (CRM)として機能します {svg_4}. CRMは、機器の校正、方法のバリデーション、および結果のトレーサビリティの確保に使用されます。
複素環化合物合成
この化合物の化学構造とその類似体は、複素環化合物の合成における重要な中間体として役立ちます. これらは、医薬品や農薬において不可欠です。
品質管理試験
食品および飲料の品質管理試験で使用されます {svg_5}. これらの製品の安全性と品質を確保するのに役立ちます。
保管および安定性研究
特定の保管要件 (2-8°C) {svg_6}が考慮されるため、この化合物は、さまざまな保管条件下での医薬品物質の安定性に関連する研究に使用できます。
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine' involves the reaction of N-methyl-2-nitroethene-1,1-diamine with methylenebis(sulphanediylethylene) in the presence of a suitable catalyst.", "Starting Materials": [ "N-methyl-2-nitroethene-1,1-diamine", "Methylenebis(sulphanediylethylene)", "Catalyst" ], "Reaction": [ "Mix N-methyl-2-nitroethene-1,1-diamine and methylenebis(sulphanediylethylene) in a suitable solvent", "Add the catalyst to the mixture", "Heat the mixture under reflux for a suitable period of time", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent", "Dry the product under vacuum" ] } | |
CAS番号 |
1331637-48-9 |
分子式 |
C11H22N6O4S2 |
分子量 |
366.5 g/mol |
IUPAC名 |
1-N-methyl-1-N'-[2-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3 |
InChIキー |
VWZXRGJMLLSQBK-UHFFFAOYSA-N |
正規SMILES |
CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC |
同義語 |
Ranitidine EP Impurity J; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)






![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)
